molecular formula C19H21NO4 B2958151 2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate CAS No. 475237-31-1

2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate

Cat. No. B2958151
CAS RN: 475237-31-1
M. Wt: 327.38
InChI Key: QFFOGONSMMASBT-UHFFFAOYSA-N
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Description

2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate is a chemical compound that is widely used in scientific research. It is a member of the class of compounds known as amides, which are organic compounds that contain a carbonyl group (C=O) attached to an amino group (NH2).

Scientific Research Applications

Synthesis and Crystal Structure

The synthesis of related depside derivatives, such as 2-(2-methoxy-2-oxoethyl)phenyl 2-(3,4-dimethoxyphenyl)acetate, showcases the ability to create complex molecules through facile approaches, yielding high-purity compounds. The crystal structure analysis of such compounds reveals detailed geometrical configurations, essential for understanding molecular interactions and designing materials with specific properties (Lv et al., 2009).

Chemical Modifications and Reactions

Research on the chemical modification of phenolic compounds like 2,6-dimethoxyphenol through enzymatic methods indicates the potential for producing compounds with enhanced antioxidant capacity. This approach can lead to the synthesis of dimers with significantly higher antioxidant activities compared to their monomeric counterparts (Adelakun et al., 2012).

Catalyst Development

The development of catalysts for specific chemical reactions is another significant application. For instance, sulfonated Schiff base copper(II) complexes have been identified as efficient and selective catalysts for alcohol oxidation. These catalysts demonstrate high selectivity and turnover frequencies, making them suitable for industrial applications in synthesizing fine chemicals (Hazra et al., 2015).

Heterocyclisation Processes

Research into the heterocyclisation of substituted ylidenethiocarbonohydrazides using dimethyl acetylenedicarboxylate highlights the synthesis of complex heterocyclic compounds. This area is crucial for developing pharmaceuticals and agrochemicals, indicating the broad applications of such chemical processes (Hassan et al., 2015).

properties

IUPAC Name

[2-(2,6-dimethylanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-13-6-4-7-14(2)19(13)20-17(21)12-24-18(22)11-15-8-5-9-16(10-15)23-3/h4-10H,11-12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFFOGONSMMASBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)COC(=O)CC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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